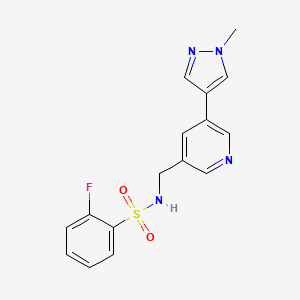

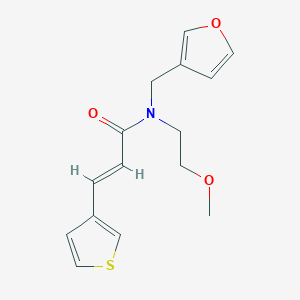

2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. Unfortunately, there isn’t much specific information available about this compound .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is not explicitly mentioned in the available literature .

Chemical Reactions Analysis

The specific chemical reactions involving “2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” are not detailed in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” are not detailed in the available literature .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

This compound has garnered interest in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, bioavailability, and interactions with biological targets. Notably, it may exhibit antipromastigote activity against certain parasites .

Antimicrobial Activity

2-Fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide: and related derivatives have been evaluated for their antimicrobial potential. For instance, compounds 1a and 1b showed good antimicrobial activity .

Anti-Tubercular Potential

In the fight against tuberculosis, researchers have investigated the anti-tubercular activity of similar compounds. Notably, derivatives like 80a, 80b, 81a, 82a, and 83a demonstrated potent effects against Mycobacterium tuberculosis strains .

Kinase Inhibition

This compound selectively inhibits the RET kinase, which plays a role in cancer progression. In kinase libraries, it stands out for its high selectivity against RET, particularly in cells with RET mutations. Notably, it effectively suppresses RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts in vivo .

Molecular Simulation Studies

Researchers have performed molecular simulations to understand the binding interactions of this compound. Its favorable fitting pattern in the LmPTR1 pocket (active site) suggests potent antipromastigote activity .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S/c1-21-11-14(10-19-21)13-6-12(7-18-9-13)8-20-24(22,23)16-5-3-2-4-15(16)17/h2-7,9-11,20H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVSRJMTDMZSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)

![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)

![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)

![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)